Daldinin D

Description

Overview of Azaphilone Chemical Class in Natural Product Chemistry

Azaphilones are a class of fungal polyketide metabolites characterized by a highly oxygenated pyranoquinone bicyclic core, often featuring a chiral quaternary center and hydroxyl substituents. mdpi.comresearchgate.netrsc.org Known for their vibrant yellow, orange, and red colors, azaphilones are often referred to as fungal pigments. mdpi.comresearchgate.net These compounds are primarily produced by species within the ascomyceteous and basidiomyceteous fungi, including genera such as Penicillium, Aspergillus, Chaetomium, Talaromyces, and Hypoxylon. mdpi.commdpi.com The chemical diversity and promising bioactivity of azaphilones have led to considerable research interest. nih.gov They have been shown to possess a wide range of biological activities, including enzyme inhibition, antimicrobial, cytotoxic, antioxidative, and anti-inflammatory effects. researchgate.netnih.gov

Contextualization of Spiro Azaphilones within Broader Azaphilone Research

Within the diverse structural landscape of azaphilones, spiro azaphilones represent a specific subgroup. These compounds feature a spiro linkage, where two rings are joined by a single spiro atom. frontiersin.org Spiroketals, including azaphilone-based spiroketals, have attracted research attention due to their significant biological activities. frontiersin.org While 6,6-spiroketals from fungal strains are reported, they are considered relatively rare, particularly those originating from marine environments. frontiersin.org Research in this area involves the isolation and structural elucidation of new spiroketal compounds from fungal sources, utilizing techniques such as NMR, HRESIMS, and UV spectroscopy. frontiersin.org

Historical Perspective on Daldinin Compound Discovery and Characterization

The genus Daldinia (family Xylariaceae) is recognized as a source of structurally novel and pharmaceutically relevant natural products. researchgate.netmdpi.com Research into the secondary metabolites of Daldinia species has revealed a variety of compounds, including polyketides like the daldinins. researchgate.netmdpi.comnih.govresearchgate.net

The daldinin series of compounds were initially identified and characterized from species of the Daldinia genus, particularly Daldinia concentrica. mdpi.comnih.govresearchgate.netnih.gov The naming convention "daldinin" is derived from the fungal genus from which they were isolated. Early studies focused on the isolation and structural elucidation of these compounds using spectroscopic methods. researchgate.net For instance, the structure of daldinin A was confirmed by single-crystal X-ray diffraction. researchgate.net

Daldinin D is a specific member of the daldinin series and is differentiated from other analogues (A, B, C, E, F) by its unique chemical structure. While daldinins A, B, C, E, and F have been reported from Daldinia concentrica and Hypoxylon species, this compound was notably isolated from the microfungus Penicillium thymicola. researchgate.netacs.orgsemanticscholar.orgresearchgate.net

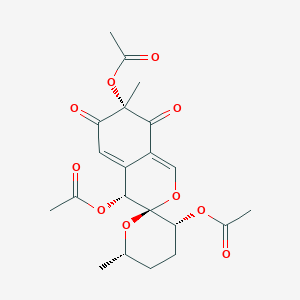

Structurally, this compound is described as a peracetylated spiro azaphilone derivative. acs.orgresearchgate.net Its molecular formula is C₂₁H₂₄O₁₀, as determined by HREIMS. acs.org Spectroscopic data, including ¹H and ¹³C NMR, indicate the presence of three acetate (B1210297) groups and two trisubstituted olefinic units. acs.org The UV spectrum of this compound shows absorptions characteristic of α,β,γ,δ-conjugated carbonyl groups. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O10 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

[(3R,3'R,4R,6'S,7S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate |

InChI |

InChI=1S/C21H24O10/c1-10-6-7-17(28-11(2)22)21(30-10)19(29-12(3)23)14-8-16(25)20(5,31-13(4)24)18(26)15(14)9-27-21/h8-10,17,19H,6-7H2,1-5H3/t10-,17+,19+,20-,21-/m0/s1 |

InChI Key |

FHJLYQODAHDGIV-YNDOHWJBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2(O1)[C@@H](C3=CC(=O)[C@](C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2(O1)C(C3=CC(=O)C(C(=O)C3=CO2)(C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

daldinin D |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Daldinin D

Fungal Bioprospecting and Microbial Strain Identification

The search for novel chemical entities has led researchers to investigate a wide array of microorganisms. Fungi, especially from the genus Penicillium and the family Xylariaceae, are prolific producers of secondary metabolites. Bioprospecting efforts have successfully identified specific fungal strains capable of synthesizing Daldinin D.

Isolation from Penicillium thymicola Strains

This compound, a peracetylated spiro azaphilone derivative, was first reported as a new natural product isolated from the microfungus Penicillium thymicola. nih.gov The isolation process involved the cultivation of the fungus, followed by extraction and chromatographic separation of its metabolites. In one study, P. thymicola was cultured, and the resulting broth and mycelium were extracted to yield a mixture of compounds. nih.govresearchgate.net Through detailed analysis of spectroscopic data, including 2D NMR, researchers were able to elucidate the complex structure of this compound. nih.govresearchgate.net This discovery highlighted P. thymicola as a key source of this unique spiro azaphilone. nih.govscispace.com

Comparative Analysis of this compound Presence Across Fungal Genera (e.g., Penicillium vs. Xylariaceae)

The distribution of daldinins and related azaphilone compounds presents an interesting case in chemotaxonomy. While this compound was isolated from a Penicillium species, the broader class of compounds known as "daldinins" (e.g., Daldinin C, E, and F) is characteristic of fungi belonging to the Xylariaceae family, particularly the genera Daldinia and Hypoxylon. researchgate.netnih.govstudiesinmycology.org

The presence of daldinin-type compounds in Xylariaceae is well-documented and these metabolites are even used as chemotaxonomic markers to classify species within the family. nih.gov For instance, Daldinin C is a known constituent of certain Daldinia species. nih.govstudiesinmycology.org The isolation of this compound from Penicillium thymicola represents a less common occurrence, suggesting potential horizontal gene transfer of biosynthetic gene clusters or convergent evolution of metabolic pathways between these taxonomically distant fungal groups. nih.gov

Table 1: Reported Occurrence of Daldinin-type Compounds

| Compound | Fungal Genus | Family |

| This compound | Penicillium | Aspergillaceae |

| Daldinin C | Daldinia | Xylariaceae |

| Daldinin E & F | Hypoxylon | Xylariaceae |

Fermentation and Culture Optimization for this compound Production

The production of secondary metabolites by fungi is often in low quantities. Therefore, optimizing fermentation conditions is crucial for obtaining sufficient amounts of a target compound like this compound for further study. This involves manipulating both the culture environment and nutrient availability to favor the biosynthesis of the desired metabolite.

Strategies for Enhanced Secondary Metabolite Accumulation

Enhancing the production of fungal secondary metabolites is a key objective in biotechnology. nih.gov General strategies, which can be applied to increase this compound yields, focus on manipulating the fungus's metabolic pathways. These methods include:

One-Factor-at-a-Time (OFAT): This classical method involves optimizing a single parameter at a time, such as a carbon source, nitrogen source, or pH, while keeping others constant.

Metabolic Engineering: This involves modifying the genetic makeup of the producing organism to upregulate the biosynthetic pathway leading to the desired compound or to knock out competing pathways.

Elicitation: The introduction of stressors or signaling molecules (elicitors) into the culture can trigger defense responses in the fungus, often leading to an increase in the production of secondary metabolites. mdpi.com

Co-cultivation: Growing the producing strain with other microorganisms can induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel or higher quantities of existing compounds. nih.gov

These approaches aim to steer the fungal metabolism towards the synthesis of specific compounds like this compound over primary metabolic functions. nih.govnih.gov

Influence of Fermentation Parameters on this compound Yields

While specific studies detailing the optimization of fermentation parameters exclusively for this compound production are not extensively documented, general principles of fungal fermentation can be applied. The yield of secondary metabolites is highly sensitive to various physical and chemical parameters of the culture environment.

Key parameters that influence secondary metabolite production include:

Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, slowly metabolized carbon sources can sometimes enhance the production of secondary metabolites. researchgate.net

pH: The pH of the culture medium affects nutrient uptake and enzymatic activities essential for biosynthesis. Maintaining an optimal pH range is crucial for maximizing yield. mdpi.com

Temperature: Fungi have an optimal temperature range for growth and another for secondary metabolite production, which may not be the same. mdpi.com

Aeration and Agitation: Adequate oxygen supply is vital for the growth of aerobic fungi and for many biosynthetic pathways. Agitation ensures homogenous distribution of nutrients and oxygen. nih.gov

By systematically optimizing these factors using statistical methods like Response Surface Methodology (RSM), it is possible to significantly increase the yield of a target metabolite from a fungal culture. mdpi.commdpi.com For example, studies on other fungi have shown that optimizing glucose and peptone concentrations, along with initial pH, can lead to a significant increase in biomass and, consequently, metabolite production. researchgate.net

Table 2: Key Fermentation Parameters for Optimization

| Parameter | General Influence on Secondary Metabolite Production |

| Carbon Source | Affects primary growth and precursor availability for secondary metabolism. |

| Nitrogen Source | Can be a limiting factor; its depletion often triggers secondary metabolite synthesis. |

| Temperature | Influences enzyme kinetics and overall metabolic rate. |

| pH | Affects cell membrane permeability and the activity of biosynthetic enzymes. |

| Aeration | Crucial for aerobic fungi to provide the necessary oxygen for metabolic processes. |

Application of Chemical Elicitors and Co-cultivation Approaches in this compound Induction

The biosynthesis of many fungal secondary metabolites, likely including this compound, is often regulated by complex signaling pathways that can be activated by external stimuli. nih.govmdpi.com In laboratory settings, many of the biosynthetic gene clusters responsible for the production of these compounds remain "silent" or are expressed at very low levels. nih.govmdpi.com To overcome this, chemical elicitors and co-cultivation techniques are employed to mimic natural competitive or symbiotic interactions, thereby inducing the production of novel or rare compounds. nih.govmdpi.com

Chemical Elicitors:

Chemical elicitors are compounds that, when introduced into a culture, can trigger defense responses and stimulate the production of secondary metabolites. While specific studies on the use of chemical elicitors for the induction of this compound are not extensively documented, the principles of this technique are widely applied in mycology. Elicitors can be abiotic, such as heavy metal ions or inorganic salts, or biotic, such as polysaccharides or glycoproteins derived from other microorganisms. nih.gov The application of these elicitors can lead to an upregulation of the biosynthetic pathways responsible for producing compounds like this compound. The choice of elicitor and its concentration are critical parameters that need to be empirically determined for optimal induction.

Co-cultivation Approaches:

Co-cultivation, the simultaneous culture of two or more different microorganisms in the same environment, is a powerful strategy for inducing the production of secondary metabolites. nih.govmdpi.com This technique simulates the natural microbial competition and communication that fungi like Daldinia concentrica experience in their native habitat. The interaction between the co-cultured microorganisms can trigger the expression of otherwise silent gene clusters, leading to the production of a more diverse array of chemical compounds, including potentially higher yields of this compound. nih.govfrontiersin.orgnih.gov

The selection of the co-culture partner is a crucial factor. Bacteria, yeasts, or other filamentous fungi can be used. The specific pairing of Daldinia concentrica with another microbe can lead to unique metabolic responses. The physical setup of the co-culture can also vary, from mixed liquid fermentation to plate-based assays where the interaction zone between the two organisms can be specifically analyzed for the presence of induced metabolites. mdpi.comjmb.or.kr Recent reviews on the secondary metabolites of Daldinia species highlight that co-cultivation has been successfully employed to activate silent biosynthetic gene clusters within this genus, suggesting its applicability for enhancing this compound production. nih.govmdpi.com

Table 1: Strategies for Induction of Fungal Secondary Metabolites

| Induction Strategy | Description | Potential Application for this compound | Key Considerations |

|---|

| Chemical Elicitation | Introduction of specific chemical compounds (biotic or abiotic) to the fungal culture to trigger metabolic pathways. | Application of elicitors like heavy metal salts or microbial extracts to D. concentrica cultures could enhance this compound biosynthesis. | - Elicitor type and concentration

Chromatographic and Extraction Methodologies for this compound Enrichment

Following the successful cultivation and potential induction of this compound, the next critical steps involve its extraction from the fungal biomass or culture broth and subsequent purification using chromatographic techniques. These processes are designed to selectively isolate this compound from a complex mixture of other metabolites.

Solvent Extraction Protocols from Fungal Biomass and Culture Broths

The initial step in the isolation of this compound is the extraction of the crude metabolites from the fungal culture. This is typically achieved through solvent extraction, where the choice of solvent is critical for efficiently extracting the target compound while minimizing the co-extraction of undesirable substances.

For fungal cultures, both the mycelial biomass and the liquid culture broth are often extracted, as secondary metabolites can be either intracellular or secreted into the medium. A common approach involves the use of polar organic solvents such as methanol (B129727) or ethyl acetate (B1210297). researchgate.net The fungal biomass is typically separated from the broth by filtration. The biomass can then be macerated and extracted with a solvent, while the filtered broth can be subjected to liquid-liquid extraction.

A general procedure for extracting metabolites from Daldinia concentrica involves the following steps:

Separation of the fungal mycelium from the liquid culture medium.

The mycelium is often freeze-dried and then extracted with a solvent like methanol.

The culture filtrate can be extracted with a water-immiscible solvent such as ethyl acetate.

The crude extracts from both the mycelium and the filtrate are then concentrated under reduced pressure to yield a residue containing a mixture of secondary metabolites, including this compound.

The efficiency of the extraction process is dependent on factors such as the solvent polarity, extraction time, and temperature.

Table 2: Common Solvents for Fungal Metabolite Extraction

| Solvent | Polarity | Target Compounds | Notes |

|---|---|---|---|

| Methanol | High | Broad range of polar and moderately non-polar compounds. | Often used for initial extraction of fungal biomass. |

| Ethyl Acetate | Medium | Moderately polar to non-polar compounds. | Commonly used for liquid-liquid extraction of culture broths. |

| n-Butanol | Medium | Polar compounds. | Used in partitioning to separate highly polar compounds. researchgate.net |

| Acetone | High | Broad range of compounds. | Can be used to wash and extract mycelia. researchgate.net |

Advanced Separation Techniques Utilized in Isolation (e.g., HPLC, LC-MS/MS)

After obtaining a crude extract, a series of chromatographic techniques are employed for the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process due to its high resolution and versatility. uni-duesseldorf.denih.govnih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is used for both the analysis and purification of this compound from the crude extract. uni-duesseldorf.denih.govnih.gov The separation is based on the differential partitioning of the compounds between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).

For the separation of isoindolinone alkaloids like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is gradually increased, is often used to effectively separate compounds with a wide range of polarities. The detection of the eluting compounds is usually performed using a UV detector, as compounds with aromatic rings, such as this compound, absorb UV light.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS):

For the unequivocal identification and characterization of this compound, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govmdpi.comdtu.dk LC-MS provides information about the molecular weight of the compound, which is a critical piece of data for its identification. LC-MS/MS takes this a step further by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that can be used to confirm the identity of this compound and differentiate it from its isomers and other related compounds. This technique is also highly sensitive, allowing for the detection of trace amounts of the compound in complex mixtures.

Table 3: Chromatographic Techniques for this compound Isolation and Analysis

| Technique | Principle | Application in this compound Research | Typical Parameters |

|---|

| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Purification and quantification of this compound from crude extracts. | - Column: Reversed-phase (e.g., C18)

Structural Elucidation and Stereochemical Characterization of Daldinin D

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules like Daldinin D. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the carbon skeleton, establish proton connectivity, and infer spatial relationships between different parts of the molecule.

One-dimensional NMR provides the fundamental information about the hydrogen and carbon environments within the this compound molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (relative number of protons). For an azaphilone like this compound, this spectrum would typically show signals for olefinic protons, methine protons on the bicyclic core, methylene (B1212753) protons, and methyl groups. The coupling constants (J values) derived from the splitting patterns provide crucial information about the connectivity between adjacent protons.

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). For this compound, characteristic signals would be expected for carbonyl carbons of the pyrone-quinone structure, sp²-hybridized carbons of the chromophore, and sp³-hybridized carbons of the chiral core and side chains.

Table 1: Representative ¹H and ¹³C NMR Data for the Azaphilone Core Structure (Note: This table represents typical chemical shifts for the core structure of daldinin-type azaphilones. Actual values for this compound may vary.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ~165.0 | |

| 3 | ~155.0 | |

| 4 | ~105.0 | ~6.4 (s) |

| 4a | ~138.0 | |

| 5 | ~102.0 | ~6.5 (s) |

| 6 | ~164.0 | |

| 7 | ~110.0 | |

| 8 | ~160.0 | |

| 8a | ~98.0 | |

| 9-CH₃ | ~8.0 | ~2.1 (s) |

2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems and the connection of adjacent fragments of the molecule. For this compound, COSY correlations would be critical in establishing the sequence of protons in its side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This long-range correlation is crucial for connecting the individual spin systems and piecing together the entire carbon skeleton, especially for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations would establish the spatial orientation of substituents on the chiral centers of its bicyclic core.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

HRESIMS is used to determine the exact mass of the this compound molecule with high accuracy. This precise mass measurement allows for the unambiguous calculation of its molecular formula. For instance, the molecular formula of a related compound, Daldinin C, was established as C₂₁H₂₄O₆ through HRESIMS, which would show a specific m/z value for the molecular ion [M+H]⁺.

LC-MS/MS is a powerful technique for analyzing complex mixtures. In the context of natural product discovery, it can be used to rapidly screen fungal extracts for the presence of known and new compounds. The liquid chromatography (LC) component separates the individual compounds in the mixture, which are then introduced into the mass spectrometer (MS). Tandem mass spectrometry (MS/MS) can then be used to select a specific ion (such as the molecular ion of this compound) and fragment it to obtain a characteristic fragmentation pattern. This "fingerprint" can be used to identify this compound in crude extracts or to guide the isolation process.

Spectroscopic Methods for Chromophore and Stereochemical Insights

In addition to NMR and MS, other spectroscopic methods provide valuable information about specific features of the this compound molecule.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum provides information about the conjugated system (chromophore) within the molecule. Azaphilones like this compound possess a characteristic pyrone-quinone chromophore, which results in distinct absorption maxima in the UV-Vis spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl groups (-OH), carbonyl groups (C=O) of the lactone and ketone, and carbon-carbon double bonds (C=C).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for determining the absolute configuration of chiral molecules. By comparing the experimental CD spectrum of this compound with the spectra of related compounds with known stereochemistry or with quantum chemical calculations, the absolute stereochemistry of its chiral centers can be established.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its key structural features.

A prominent broad absorption band is observed in the region of 3375 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group. The presence of a strong absorption at 1713 cm⁻¹ is indicative of the C=O stretching vibration of a carbonyl group, likely corresponding to a ketone or an ester functionality within the molecule. Furthermore, an absorption band at 1621 cm⁻¹ can be attributed to C=C stretching vibrations within an aromatic ring system. The presence of these key functional groups was further confirmed by comparison with the IR spectra of related daldinin compounds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Hydroxyl) | 3375 |

| C=O (Carbonyl) | 1713 |

| C=C (Aromatic) | 1621 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV-Vis spectrum of this compound, recorded in methanol (B129727), displays absorption maxima (λmax) that are characteristic of its chromophoric system.

The spectrum shows a significant absorption maximum at 258 nm, which is consistent with the presence of a conjugated enone system within the molecular framework. A shoulder is also observed at 324 nm. This absorption pattern is a key piece of evidence for the extent of electronic conjugation in this compound and is in good agreement with the proposed chemical structure.

| Solvent | λmax (nm) |

|---|---|

| Methanol | 258 |

| 324 (shoulder) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is obtained, which provides information about the spatial arrangement of atoms.

The experimental CD spectrum of this compound exhibits a positive Cotton effect at 324 nm and a negative Cotton effect at 258 nm. This experimental spectrum was compared with the electronically calculated CD spectrum for the proposed enantiomer. The excellent agreement between the experimental and calculated CD spectra allowed for the unambiguous assignment of the absolute configuration of this compound.

| Wavelength (nm) | Molar Ellipticity (Δε) | Cotton Effect |

|---|---|---|

| 324 | +10.4 | Positive |

| 258 | -15.6 | Negative |

X-ray Crystallography for Definitive Structural Confirmation of this compound and Analogues

While spectroscopic methods provide powerful evidence for structural elucidation, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed electron density map, from which the precise atomic coordinates can be determined. nih.govlibretexts.org

In the case of the daldinin family of compounds, single-crystal X-ray diffraction has been instrumental in confirming the structures of several members. Although specific crystallographic data for this compound itself has not been reported, the structure of the closely related analogue, Daldinin A, has been confirmed by this method. The successful application of X-ray crystallography to Daldinin A provides strong corroborative evidence for the structural assignments of other daldinins, including this compound, which were made based on extensive spectroscopic analysis and comparison with the known structures of its analogues. The crystallographic data for Daldinin A solidified the understanding of the core molecular framework of this class of natural products.

Biosynthetic Pathways and Genetic Determinants of Daldinin D

Proposed Biogenetic Origin and Polyketide Synthase (PKS) Involvement in Azaphilone Core Formation

The biosynthesis of the azaphilone core of Daldinin D is proposed to originate from a polyketide pathway, a common route for the synthesis of a wide array of fungal secondary metabolites. This process is initiated by the action of a Polyketide Synthase (PKS), a large, multi-domain enzyme that catalyzes the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. In fungi, azaphilone biosynthesis often involves a non-reducing PKS (NR-PKS) that produces a polyketide chain which then undergoes a series of cyclization and modification reactions to form the characteristic pyranoquinone bicyclic core of azaphilones. While the specific PKS involved in this compound biosynthesis has not been definitively characterized, it is hypothesized to follow this general mechanism. The polyketide chain assembled by the PKS is thought to undergo intramolecular cyclization and subsequent modifications to yield the foundational azaphilone scaffold.

Enzymatic Transformations and Post-PKS Modifications Leading to Spiro Azaphilone Moiety of this compound

Following the initial formation of the azaphilone core by the PKS, a series of enzymatic transformations, known as post-PKS modifications, are essential for the maturation of this compound and the formation of its distinctive spiro moiety. These modifications are catalyzed by a suite of tailoring enzymes, which may include oxidoreductases (such as P450 monooxygenases), transferases, and cyclases. These enzymes are responsible for introducing the specific functional groups and stereochemistry that define the final structure of this compound. The formation of the spirocyclic system, a key feature of this compound, is a particularly important post-PKS modification. While the precise enzymatic mechanism for this spirocyclization in this compound biosynthesis has not been elucidated, it is likely catalyzed by a specific cyclase or an oxidase that facilitates the intramolecular ring formation. The diversity of azaphilone structures found in nature is largely a result of the varied activities of these post-PKS tailoring enzymes.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) Related to this compound Production

The genes encoding the PKS and the subsequent tailoring enzymes for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous region of the fungal genome known as a Biosynthetic Gene Cluster (BGC). The identification and characterization of the this compound BGC are critical steps toward understanding and manipulating its production.

With the advent of whole-genome sequencing, genome mining has become a powerful tool for the discovery of novel secondary metabolite BGCs. nih.govmdpi.com This approach involves the use of bioinformatics tools to scan fungal genomes for sequences that encode key biosynthetic enzymes, such as PKSs and non-ribosomal peptide synthetases (NRPSs). nih.gov For this compound, genome mining of Daldinia species, such as Daldinia eschscholtzii, for which a draft genome sequence is available, can be employed to identify putative azaphilone BGCs. nih.govmdpi.com These bioinformatic predictions are based on the presence of a core PKS gene in proximity to genes encoding tailoring enzymes commonly found in azaphilone pathways.

| Fungus | Number of Predicted BGCs | Relevance to this compound |

| Daldinia eschscholtzii | High number of predicted BGCs | Potential to harbor the this compound BGC or clusters for related azaphilones. |

| Daldinia sp. | Not fully sequenced | Genome mining could reveal novel azaphilone BGCs. |

Once a putative BGC for this compound is identified through genome mining, the next step is the functional characterization of the genes within the cluster. This involves targeted gene knockout experiments, heterologous expression of the BGC in a model fungal host, and in vitro enzymatic assays. By systematically inactivating each gene in the cluster and observing the effect on this compound production, the specific role of each enzyme in the biosynthetic pathway can be determined. While specific functional characterization of the genes within the this compound BGC has not yet been reported, this approach has been successfully used to elucidate the biosynthetic pathways of other fungal polyketides.

Strategies for Activating Silent/Cryptic Biosynthetic Gene Clusters for this compound Analogue Discovery

Fungal genomes often contain numerous "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. nih.govmdpi.com Activating these silent clusters in Daldinia species holds significant promise for the discovery of novel this compound analogues with potentially new or improved biological activities. nih.gov

One effective strategy for activating silent BGCs is the use of chemical epigenetic modifiers. nih.gov These small molecules can alter the chromatin structure and DNA methylation patterns, leading to the transcription of previously silent genes. Histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), have been successfully used to induce the production of novel secondary metabolites in Daldinia species. nih.govnih.gov For example, treatment of a Daldinia sp. with SAHA led to the production of a new chlorinated pentacyclic polyketide, daldinone E, which was not detected in the absence of the epigenetic modifier. nih.gov This demonstrates the potential of chemical epigenetic modification to unlock the hidden biosynthetic capabilities of Daldinia and discover novel this compound-related compounds.

| Epigenetic Modifier | Mechanism of Action | Application in Daldinia |

| Suberoylanilide hydroxamic acid (SAHA) | Histone deacetylase (HDAC) inhibitor | Induced the production of daldinone E in a Daldinia sp. nih.gov |

One Strain Many Compounds (OSMAC) Approach

The "One Strain Many Compounds" (OSMAC) approach is a cornerstone strategy in the discovery and characterization of novel fungal secondary metabolites and their biosynthetic pathways. nih.gov This methodology is predicated on the understanding that a single fungal strain possesses the genetic potential to produce a wide array of secondary metabolites, many of which are not expressed under standard laboratory culture conditions. nih.gov These unexpressed or "silent" biosynthetic gene clusters can be activated by systematically altering cultivation parameters. nih.gov

The application of the OSMAC approach to fungi of the Daldinia genus, from which daldinins are isolated, has been shown to be an effective strategy for inducing the production of otherwise cryptic secondary metabolites. By manipulating the culture medium composition, temperature, pH, and aeration, researchers can trigger the expression of silent gene clusters, leading to the production of novel or previously unobserved compounds. maejournal.com This approach not only facilitates the discovery of new natural products but also provides a means to study the regulatory mechanisms governing their biosynthesis.

For instance, altering the carbon and nitrogen sources in the culture medium can have a profound effect on the metabolic output of a fungus. The activation of specific biosynthetic pathways is often tightly regulated and responsive to environmental cues, including nutrient availability. The systematic variation of these parameters, as outlined in the OSMAC strategy, can therefore be a powerful tool to induce the production of this compound and its biosynthetic intermediates, which is a critical step in elucidating its complete biosynthetic pathway. While direct studies detailing the application of the OSMAC approach to specifically enhance this compound production are not extensively documented, the success of this strategy within the Daldinia genus for other metabolites provides a strong rationale for its use in the investigation of this compound biosynthesis.

Below is an interactive data table summarizing the principles of the OSMAC approach and its potential application in the study of this compound biosynthesis.

| Parameter Varied | Principle | Potential Impact on this compound Biosynthesis |

| Culture Media | Altering nutrient composition (carbon/nitrogen sources, minerals). | Induction of the this compound biosynthetic gene cluster by mimicking different nutritional environments. |

| Temperature | Varying the incubation temperature. | Activation of temperature-dependent regulatory elements controlling the expression of biosynthetic genes. |

| pH | Adjusting the initial pH of the culture medium. | Influencing enzyme activity and the expression of pH-responsive transcription factors involved in the pathway. |

| Aeration | Modifying the rate of shaking or the volume of the culture vessel. | Affecting oxygen-dependent enzymatic steps that may be crucial for the later stages of this compound biosynthesis. |

| Co-cultivation | Growing the producing organism with other microorganisms. | Triggering defense mechanisms that may lead to the activation of the this compound biosynthetic pathway. |

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression has emerged as a powerful and indispensable tool for the functional characterization of biosynthetic gene clusters (BGCs) responsible for the production of complex natural products like this compound. nih.gov This technique involves the transfer of a BGC from its native producer, which may be slow-growing or genetically intractable, into a well-characterized host organism that is amenable to genetic manipulation and laboratory cultivation. frontiersin.org The choice of a suitable heterologous host is critical for the successful expression of a fungal BGC. Aspergillus species, such as Aspergillus nidulans and Aspergillus oryzae, are frequently employed as hosts due to their well-established genetic tools, proficient protein folding and post-translational modification machinery, and their ability to produce high yields of secondary metabolites. nih.govcancer.gov

The elucidation of the this compound biosynthetic pathway through heterologous expression would typically involve the following steps:

Identification of the Putative BGC: Through genome mining of the this compound-producing Daldinia species, a putative BGC is identified based on the presence of key biosynthetic genes, such as a polyketide synthase (PKS).

Cloning and Vector Construction: The identified BGC is cloned into an expression vector suitable for the chosen heterologous host. This may involve the assembly of multiple DNA fragments.

Transformation of the Host: The expression vector carrying the this compound BGC is introduced into the heterologous host.

Analysis of Metabolite Production: The transformed host is cultivated, and the culture extracts are analyzed for the production of this compound or its biosynthetic intermediates.

This approach not only confirms the function of the BGC but also provides a platform for detailed characterization of the individual enzymes within the pathway through gene knockout or site-directed mutagenesis experiments. cancer.gov By expressing subsets of the BGC, it is possible to isolate and identify intermediates, thereby reconstructing the biosynthetic pathway step-by-step. Although the specific heterologous expression of the this compound BGC has not been detailed in published literature, this strategy remains a key prospective method for its complete pathway elucidation.

The following interactive data table provides an overview of common heterologous expression systems used for the study of fungal natural product biosynthesis.

| Host Organism | Common Vectors | Key Advantages |

| Aspergillus nidulans | AMA1-based plasmids, integrative vectors | Well-developed genetic system, extensive knowledge of its secondary metabolism, many characterized mutants available. |

| Aspergillus oryzae | Plasmids with promoters like amyB or tef1 | High-level production of enzymes and secondary metabolites, generally regarded as safe (GRAS) status for some strains. |

| Saccharomyces cerevisiae | Yeast artificial chromosomes (YACs), 2μ-based plasmids | Advanced genetic tools, rapid growth, efficient DNA assembly methods. |

Based on a thorough review of the scientific literature, it is not possible to generate the requested article on the chemical synthesis of this compound. The research required to fulfill the detailed outline provided does not appear to have been published.

Key Findings:

This compound is a known natural product: this compound has been isolated from the fungus Penicillium thymicola and is characterized as a peracetylated spiro azaphilone derivative.

No Published Total Synthesis: Extensive searches for the total synthesis, retrosynthetic analysis, or synthetic derivatization of this compound have yielded no results. The scientific literature available focuses on its isolation and structural elucidation, not its chemical synthesis from simpler starting materials.

Distinction from Daldinin A: There is a significant body of research on the synthesis of a different compound, Daldinin A . Daldinin A possesses a tricyclic 2,3-dihydrobenzofuran (B1216630) core structure, which is fundamentally different from the spiro azaphilone skeleton of this compound. The synthetic strategies reported in the literature, including methodologies like Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR), are applied to the synthesis of Daldinin A and its analogues, not this compound.

Given the strict instruction to focus solely on the chemical compound "this compound" and to adhere to the provided synthesis-focused outline, creating the requested article would require fabricating information that does not exist in the public scientific domain. This would be inaccurate and misleading. Therefore, the article cannot be generated at this time.

Mechanistic Biological Evaluation of Daldinin D and Analogues Excluding Clinical Studies

In Vitro Studies on Antimicrobial Activities

Antimalarial Activity against Plasmodium falciparum

No studies detailing the in vitro evaluation of Daldinin D against Plasmodium falciparum were found in the available literature.

Antimycobacterial Activity against Mycobacterium tuberculosis

There is no available research data on the antimycobacterial activity of this compound against Mycobacterium tuberculosis.

Broad-Spectrum Antibacterial Activity against Plant Pathogens (Ralstonia solanacearum, Staphylococcus aureus, Escherichia coli)

Information regarding the broad-spectrum antibacterial activity of this compound against the specified plant pathogens is not present in the reviewed scientific literature.

Antifungal Activity against Plant Pathogens (Fusarium oxysporum, Colletotrichum gloeosporioides, Colletotrichum acutatum, Stagonosporopsis cucurbitacearum, Corynespora cassiicola, Stemphylium spp.)

No data is available on the antifungal activity of this compound against the listed plant pathogenic fungi.

Cellular Mechanistic Investigations (Excluding Clinical Human Data)

Cytotoxicity Evaluation against Various Cancer Cell Lines (in vitro models: KB, MCF-7, NCI-H187, SK-LU-1, HepG2, Hep3B, SW480)

Specific cytotoxic evaluations of this compound against the human cancer cell lines KB, MCF-7, NCI-H187, SK-LU-1, HepG2, Hep3B, and SW480 have not been reported in the available scientific literature.

Studies on Protection of Endothelial Cells from Hyperglycemia-Induced Damage by Daldinin A Derivatives

Hyperglycemia-induced damage to endothelial cells is a critical factor in the development of vascular complications associated with diabetes. nih.govnih.gov Research has been conducted on synthetic derivatives of Daldinin A, an analogue of this compound, to evaluate their protective capabilities in this context.

In one key study, four Daldinin A derivatives with varying alkyl side chain lengths were synthesized and tested for their ability to protect endothelial cells from high-glucose-induced damage. jst.go.jpmedchemexpress.com The findings indicated that these derivatives conferred significant protection. jst.go.jp The underlying protective mechanisms were found to involve the maintenance of the mitochondrial membrane potential, a reduction in mitochondrial oxidative stress, and a decrease in apoptosis. jst.go.jp

Interestingly, the natural form of Daldinin A itself did not exhibit a protective effect, highlighting the importance of the structural modifications in the synthetic derivatives. jst.go.jp The derivative featuring a three-carbon alkyl side chain demonstrated the most potent protective effect among the compounds tested. jst.go.jpjst.go.jp This suggests that the length of the alkyl side chain may influence the compound's hydrophobicity, membrane permeability, and metabolic stability, thereby affecting its bioactivity. jst.go.jp These findings identify Daldinin A derivatives as promising candidates for further investigation into therapeutic strategies against diabetic vascular complications. jst.go.jp

| Compound Type | Biological Model | Key Findings | Most Effective Analogue |

|---|---|---|---|

| Synthetic Daldinin A Derivatives | Endothelial cells exposed to high glucose | Showed significant protection against hyperglycemia-induced cell death by maintaining mitochondrial potential and reducing oxidative stress and apoptosis. jst.go.jpjst.go.jp | Derivative with a three-carbon alkyl side chain. jst.go.jpjst.go.jp |

| Daldinin A (Natural form) | Endothelial cells exposed to high glucose | Showed no protective effect on the cells. jst.go.jp | N/A |

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, α-glucosidase)

The inhibition of enzymes such as acetylcholinesterase (AChE) and α-glucosidase are important strategies for managing neurodegenerative diseases and type 2 diabetes, respectively. mdpi.comresearchgate.netnih.gov Acetylcholinesterase inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in conditions like Alzheimer's disease. mdpi.comresearchgate.net On the other hand, α-glucosidase inhibitors delay the digestion and absorption of carbohydrates in the intestine, which helps to control postprandial blood glucose levels. nih.govmdpi.com

While numerous natural products have been screened for these activities, specific studies detailing the inhibitory effects of this compound or its analogues on acetylcholinesterase or α-glucosidase were not identified in the available research.

Antioxidant Activities in in vitro Models

Antioxidant activity is the capacity of a compound to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. nih.gov This activity is commonly evaluated in laboratory settings using various in vitro models. nih.gov Standard assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid) radical cation (ABTS) assay. researchgate.netredalyc.org These methods measure the ability of a substance to donate an electron and scavenge these stable radicals, with the activity often expressed as an IC50 value (the concentration required to inhibit 50% of the radicals). drdo.gov.inmdpi.com

Despite the common application of these assays to natural products, specific research quantifying the in vitro antioxidant activity of this compound was not found in the reviewed literature.

Antiviral Research (e.g., against H1N1)

The search for novel antiviral agents is a critical area of pharmaceutical research, particularly for viruses with pandemic potential like influenza A (H1N1). nih.gov Research into natural and synthetic compounds often explores various mechanisms of viral inhibition, such as blocking viral entry into host cells, inhibiting viral replication, or preventing the release of new virus particles. nih.govmdpi.com For instance, some compounds act as neuraminidase inhibitors, which block the enzyme responsible for releasing progeny viruses from infected cells. nih.govscienceopen.com

However, specific investigations into the antiviral activity of this compound or its analogues against the H1N1 virus have not been reported in the available scientific literature.

Elucidation of Molecular Targets and Pathways

Investigations into Protein-Ligand Interactions

Understanding how a compound (ligand) interacts with its target protein at a molecular level is fundamental to drug discovery and mechanistic studies. nih.govnih.gov Techniques such as molecular docking are computational methods used to predict the preferred orientation and binding affinity of a ligand to a protein's active site. mdpi.comnih.govmdpi.com These simulations provide insights into non-covalent interactions like hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex, helping to explain the compound's biological activity. actascientific.comyoutube.com

While these methods are widely used, specific studies employing molecular docking or other biophysical techniques to investigate the protein-ligand interactions of this compound have not been detailed in the searched literature.

Cellular Pathway Modulation Studies

The biological effects of a compound are ultimately mediated through its influence on cellular signaling pathways. mdpi.com These complex networks, such as the WNT, MAPK, and ERK1/2 pathways, control fundamental cellular processes including proliferation, differentiation, and apoptosis. nih.govnih.govresearchgate.net Studying how a compound modulates these pathways can reveal its mechanism of action.

Direct research on the specific cellular pathways modulated by this compound is limited. However, studies on Daldinin A derivatives provide some initial clues. The demonstrated ability of these analogues to protect endothelial cells from hyperglycemia-induced damage by maintaining mitochondrial membrane potential and reducing apoptosis suggests an interaction with cellular pathways governing cell survival and stress response. jst.go.jp A comprehensive mapping of the specific signaling cascades affected by this compound and its analogues remains an area for future research.

Ecological and Biotechnological Research Perspectives

Role of Daldinin D in Fungal Chemical Ecology

The production of secondary metabolites like this compound is a key strategy for fungi to navigate their complex ecological niches. These compounds are not essential for primary growth but are critical for survival, competition, and communication.

Fungi of the genus Daldinia produce a diverse arsenal (B13267) of chemical compounds that serve as defensive mechanisms against competitors and predators. mdpi.com Metabolites isolated from these fungi have demonstrated significant antimicrobial and anti-feedant properties. mdpi.comnih.gov For instance, co-culturing Daldinia eschscholtzii with the phytopathogen Colletotrichum pseudomajus induces the production of antifungal compounds. mdpi.com One such polyketide, daldinrin J, exhibited an anti-feeding activity against silkworms with a feeding deterrence index (FDI) of 81% at a concentration of 50 μg/cm². mdpi.com Another related compound, daldinrin L, showed an FDI of 70% under the same conditions. mdpi.comnih.gov This suggests that compounds like this compound likely play a role in protecting the fungus from being consumed by insects and other organisms.

Furthermore, various compounds from D. eschscholtzii have shown moderate to potent antibacterial activity against pathogens like Staphylococcus aureus and Bacillus cereus, indicating a role in competing with bacteria for resources in their shared habitat. nih.gov

Table 1: Selected Bioactivities of Compounds from Daldinia Species

| Compound | Source Organism | Bioactivity | Finding | Reference |

|---|---|---|---|---|

| Daldinrin J | Daldinia eschscholtzii | Anti-feedant | 81% feeding deterrence index against silkworms at 50 μg/cm² | mdpi.com |

| Daldinrin L | Daldinia eschscholtzii | Anti-feedant | 70% feeding deterrence index against silkworms at 50 μg/cm² | mdpi.comnih.gov |

| 8-O-methylnodulisporin F | Daldinia eschscholtzii | Antibacterial | MIC of 6.25 µg/mL against Staphylococcus aureus and Bacillus cereus | nih.gov |

| Nodulisporin H | Daldinia eschscholtzii | Antibacterial | MIC of 12.5 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Bacillus cereus | nih.gov |

Many species of Daldinia, including Daldinia eschscholtzii, live as endophytic fungi within the tissues of various plants without causing any apparent harm to their hosts. banglajol.infoplos.org This symbiotic relationship is a result of long-term interaction and co-evolution. banglajol.info D. eschscholtzii has been isolated as an endophyte from a range of plants, including Aloe vera, Psidium guajava (guava), and the mangrove species Brguiera sexangula. nih.govbanglajol.infoasianjournalofmycology.org

The intimate association between the endophyte and its host plant can lead to a continuous metabolic exchange. asianjournalofmycology.org This interaction can influence the fungus's production of secondary metabolites. The unique biochemical environment within the host plant can trigger the activation of silent biosynthetic gene clusters in the fungus, leading to the production of novel compounds or increased yields of existing ones. Endophytic fungi are known to produce a wide array of bioactive compounds, including polyketides, alkaloids, and terpenoids, which can contribute to the host plant's defense against pathogens and herbivores. banglajol.info The specific host plant and the environmental conditions it experiences can therefore modulate the chemical profile of the secondary metabolites, including this compound, produced by the endophytic fungus.

Biotechnological Applications in Research and Development

The unique structures and biological activities of metabolites from Daldinia species, such as this compound, make them valuable candidates for various biotechnological applications.

Bioactive natural products are invaluable tools in cell biology for probing complex cellular processes. Daldinins, as a novel class of tricyclic heterocycles, have demonstrated significant biological activity. For example, synthetic derivatives of the related compound Daldinin A have been shown to protect endothelial cells from damage induced by high glucose levels. nih.gov This protective effect suggests an interaction with specific cellular pathways related to stress response and cell death. The potential of this compound to modulate such pathways makes it a promising research tool. It could be used to investigate the mechanisms of hyperglycemia-induced cell damage, explore signaling cascades involved in apoptosis, or identify new molecular targets for therapeutic intervention in diseases characterized by endothelial dysfunction.

Endophytic fungi and the compounds they produce are a significant resource for developing new biocontrol agents (BCAs) for sustainable agriculture. frontiersin.orgmdpi.com The fungus Daldinia eschscholtzii has been shown to exhibit a broad spectrum of antagonistic activity against major plant pathogens. frontiersin.org Crude extracts from D. eschscholtzii MFLUCC 19-0629 inhibited the growth of seven plant pathogens, including Fusarium oxysporum and multiple species of Colletotrichum. frontiersin.org

Table 2: Antifungal Activity of Volatile Organic Compounds (VOCs) from D. eschscholtzii MFLUCC 19-0493 against C. acutatum

| Major VOC Identified | Relative Abundance (%) | In Vitro Mycelial Growth Inhibition (%) |

|---|---|---|

| Elemicin | 23.8 | 63.0 |

| Benzaldehyde dimethyl acetal | 8.5 | 59.3 |

| Ethyl sorbate | 6.8 | 44.4 |

| Methyl geranate | 6.5 | 40.7 |

| trans-Sabinene hydrate | 5.4 | 44.4 |

| 3,5-Dimethyl-4-heptanone | 5.1 | 51.9 |

To harness the full biotechnological potential of this compound, efficient and sustainable production methods are necessary. Fermentation of the producing fungal strain is a promising approach, but yields of secondary metabolites are often low in laboratory conditions. Strain improvement can be achieved through optimization of fermentation parameters and metabolic engineering. nih.gov

Initial studies on D. eschscholtzii have shown that its growth is influenced by the culture medium, temperature, and pH. banglajol.info For instance, maximum mycelial growth was observed on Potato Sucrose Agar at temperatures between 25°C and 35°C. banglajol.info Optimizing these conditions is the first step toward enhancing metabolite production.

Metabolic engineering offers more targeted strategies for increasing the yield of this compound. lbl.gov These approaches could include:

Precursor Supply Enhancement: Overexpressing genes in precursor pathways, such as the polyketide synthesis pathway, to increase the availability of the building blocks for this compound. nih.gov

Pathway Gene Overexpression: Identifying the specific biosynthetic genes for this compound (e.g., polyketide synthases, P450 monooxygenases, dehydrogenases) and overexpressing them to drive metabolic flux towards the final product. mdpi.com

Elimination of Competing Pathways: Deleting genes responsible for the synthesis of other, non-desired secondary metabolites to redirect precursors towards this compound production. nih.gov

Genomic analysis of D. eschscholtzii has revealed a large number of predicted biosynthetic gene clusters (BGCs), many of which are uncharacterized. frontiersin.org This vast genetic potential highlights the feasibility of using metabolic engineering and synthetic biology tools to unlock and optimize the production of valuable compounds like this compound. frontiersin.orgescholarship.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 8-O-methylnodulisporin F |

| Benzaldehyde dimethyl acetal |

| Daldinin A |

| This compound |

| Daldinrin J |

| Daldinrin L |

| 3,5-Dimethyl-4-heptanone |

| Elemicin |

| Ethyl sorbate |

| Methyl geranate |

| Nodulisporin H |

Future Research Directions and Unanswered Questions in Daldinin D Research

Comprehensive Global Metabolomics and Flux Analysis for Daldinin D Pathways

A fundamental unanswered question in this compound research is the precise elucidation of its biosynthetic pathway. Daldinins are polyketides, a diverse class of secondary metabolites produced by fungi. Understanding the intricate network of genes and enzymes responsible for this compound synthesis is crucial for its eventual biotechnological production and for generating novel analogues.

Future research should focus on a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify the this compound biosynthetic gene cluster within Daldinia concentrica. Techniques like genome mining can pinpoint putative polyketide synthase (PKS) and tailoring enzyme genes.

A comprehensive global metabolomics study, comparing wild-type and genetically modified strains of Daldinia concentrica, would be instrumental in identifying pathway intermediates. Metabolic flux analysis, using isotopic labeling (e.g., ¹³C), could then be employed to map the flow of precursors through the pathway, quantifying the efficiency of each enzymatic step. This would not only illuminate the biosynthesis of this compound but also identify potential bottlenecks that could be targeted for metabolic engineering to enhance production.

Table 1: Hypothetical Metabolomics Data for this compound Pathway Elucidation

| Metabolite | Wild-Type Strain (Relative Abundance) | PKS Knockout Strain (Relative Abundance) | Putative Role |

| Precursor A | 1.0 | 5.2 | Initial building block |

| Intermediate B | 1.0 | 0.1 | Early-stage intermediate |

| Intermediate C | 1.0 | 0.05 | Mid-stage intermediate |

| This compound | 1.0 | 0.0 | Final product |

Advanced Synthetic Methodologies for Accessing Diverse this compound Scaffolds

While the total synthesis of some daldinins has been achieved, developing more advanced and efficient synthetic methodologies is paramount for exploring the chemical space around the this compound scaffold. Future synthetic efforts should move beyond the replication of the natural product and focus on diversity-oriented synthesis (DOS) to generate libraries of this compound analogues with varied stereochemistry and substitution patterns.

Key areas for methodological advancement include the development of novel catalytic enantioselective reactions to control the stereocenters of the tricyclic core. The benzofuran and 2,3-dihydrobenzofuran (B1216630) motifs are common in biologically active compounds, and synthetic strategies developed for these scaffolds could be adapted for this compound. Furthermore, late-stage functionalization techniques, such as C-H activation, could be employed to modify the this compound core, rapidly providing access to a wide range of derivatives that would be difficult to produce through traditional multi-step synthesis.

Table 2: Proposed Synthetic Strategies for this compound Analogue Library Generation

| Synthetic Strategy | Target Modification | Potential Advantages |

| Asymmetric Catalysis | Control of stereochemistry at chiral centers | High enantiomeric purity, access to stereoisomers |

| Diversity-Oriented Synthesis | Variation of core scaffold and appendages | Broad exploration of chemical space |

| Late-Stage C-H Functionalization | Introduction of diverse functional groups on the core | Rapid generation of analogues from a common intermediate |

High-Throughput Screening and Target Identification for Novel Biological Activities

The full spectrum of biological activities for this compound remains largely unknown. While related compounds have shown promise, a systematic evaluation of this compound and its synthetic analogues is necessary. High-throughput screening (HTS) campaigns against a diverse panel of biological targets are essential to uncover novel therapeutic applications. These screens could include assays for anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.

A critical unanswered question for any bioactive this compound analogue is its molecular mechanism of action. Identifying the cellular target(s) is a crucial step in drug development. Modern target identification strategies, such as chemical proteomics and cellular metabolomics, can be employed. Affinity-based probes, where a modified version of the this compound analogue is used to "pull down" its binding partners from cell lysates, can be a powerful tool. Understanding the molecular targets of this compound will not only elucidate its mechanism of action but also enable the rational design of more potent and selective analogues.

Development of Robust Structure-Activity Relationship (SAR) Models for this compound Analogues

As a library of this compound analogues with corresponding biological activity data is generated, the development of robust structure-activity relationship (SAR) models will be crucial for guiding further drug discovery efforts. SAR studies will help to identify the key structural features of the this compound scaffold that are essential for its biological activity.

Quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the physicochemical properties of the this compound analogues with their biological activities. These computational models can then be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing the most promising candidates for synthesis and biological testing. This iterative cycle of synthesis, biological evaluation, and computational modeling will accelerate the optimization

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Daldinin D?

To elucidate the structure of this compound, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and functional groups .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration . Note: Cross-validate results with analogous compounds (e.g., Daldinin C, E) to identify structural motifs .

Q. How can researchers isolate this compound from fungal sources while minimizing contamination?

- Extraction : Use solvent gradients (e.g., ethyl acetate/methanol) to fractionate fungal extracts.

- Chromatography : Apply column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC with a C18 column for purification .

- Purity Assessment : Validate via thin-layer chromatography (TLC) and HPLC-DAD (≥95% purity threshold) .

Q. What bioassay frameworks are suitable for preliminary bioactivity screening of this compound?

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant Potential : DPPH radical scavenging assays with ascorbic acid as a positive control .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be systematically resolved?

- Variable Control : Standardize fungal strain sourcing, growth conditions, and extraction protocols to reduce batch variability .

- Dose-Response Analysis : Use nonlinear regression models to quantify bioactivity thresholds and eliminate false positives .

- Mechanistic Studies : Apply RNA sequencing or proteomics to identify target pathways and validate via knockout assays .

Q. What strategies optimize the total synthesis of this compound, given its complex polyketide backbone?

- Retrosynthetic Analysis : Divide the structure into modular units (e.g., tetracyclic core, side chains).

- Key Reactions :

- Aldol Condensation : For cyclization of polyketide precursors.

- Asymmetric Catalysis : Chiral ligands to control stereocenters .

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Traditional Stepwise | 12 | 88 | |

| Modular Assembly | 23 | 92 |

Q. How can researchers address gaps in toxicological data for this compound?

- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity and organ-specific effects .

- In Vivo Models : Conduct OECD guideline-compliant assays (e.g., zebrafish embryos for developmental toxicity) .

- Metabolite Profiling : Identify toxic degradation products via LC-MS/MS under stressed conditions (heat, light) .

Q. What computational approaches validate this compound’s proposed biosynthetic pathways?

- Genome Mining : Use antiSMASH or PRISM to identify biosynthetic gene clusters in fungal genomes .

- Docking Studies : Simulate enzyme-substrate interactions (e.g., polyketide synthases) with AutoDock Vina .

- Isotope Labeling : Track ¹³C-acetate incorporation via NMR to confirm polyketide origin .

Methodological Best Practices

- Reproducibility : Document experimental parameters (solvent ratios, temperature gradients) in supplemental materials .

- Data Contradictions : Use sensitivity analysis to assess the impact of outlier data on conclusions .

- Ethical Compliance : Obtain permits for fungal specimen collection and adhere to Nagoya Protocol guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.